ethyl 5-(2-methoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate
Description
Ethyl 5-(2-methoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate is a synthetic benzofuran derivative characterized by a 1-benzofuran core substituted with a 3-methyl group, a 2-carboxylate ester (ethyl group), and a 5-position 2-methoxybenzamido moiety. This compound’s structure combines a benzofuran scaffold with a methoxy-substituted benzamide group, which may enhance its biological interactions due to hydrogen bonding and hydrophobic effects.
Properties
IUPAC Name |
ethyl 5-[(2-methoxybenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-4-25-20(23)18-12(2)15-11-13(9-10-17(15)26-18)21-19(22)14-7-5-6-8-16(14)24-3/h5-11H,4H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUBCAZRBQXNQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2-methoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. Its unique structure, characterized by an ethyl ester group, a methoxybenzamide substituent, and a methyl group on the benzofuran moiety, contributes to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHN O
Molecular Weight: 353.4 g/mol
CAS Number: 923226-72-6
The compound features a benzofuran core, which is a fused bicyclic structure that consists of a benzene ring and a furan ring. This structural arrangement is crucial for its interaction with various biological targets.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Benzofuran Core: Utilizing cyclization reactions to create the benzofuran framework.
- Substitution Reactions: Introducing the methoxybenzamide and ethyl ester groups through acylation and esterification processes.
These synthetic pathways are essential for producing the compound in sufficient yield and purity for biological evaluation.
Biological Activities
This compound has been investigated for various biological activities:
Antidiabetic Activity
Recent studies have highlighted the potential antidiabetic effects of benzofuran derivatives, particularly their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This compound was evaluated alongside other derivatives for its inhibitory potency against α-glucosidase.
| Compound | IC (µM) |
|---|---|
| This compound | TBD |
| Standard Drug (Acarbose) | 750.0 ± 10.0 |
The compound demonstrated significant inhibitory activity compared to the standard drug, indicating its potential as an antidiabetic agent .
Cytotoxicity Studies
Cytotoxicity assays were conducted using normal 3T3 cell lines to assess the safety profile of this compound. The results indicated that at concentrations up to 150 µM, the compound exhibited non-cytotoxic effects, suggesting a favorable therapeutic index.
| Compound | Cytotoxicity (IC in µM) |
|---|---|
| This compound | >150 |
| Control (DMSO) | - |
This data supports further investigation into its use in therapeutic applications without significant adverse effects .
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition: The compound acts as a competitive inhibitor of α-glucosidase, which can lead to reduced glucose absorption in the intestines.
- Binding Affinity Studies: Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target enzymes, revealing critical pharmacophoric features that contribute to its efficacy .
Case Studies and Research Findings
Research has shown that benzofuran derivatives often exhibit diverse biological activities:
- Anticancer Properties: Some benzofuran derivatives have demonstrated anticancer activity against various cancer cell lines, indicating a potential avenue for therapeutic development.
- Immunomodulatory Effects: Certain derivatives have shown promise in modulating immune responses, which could be beneficial in treating autoimmune diseases .
Scientific Research Applications
Biological Activities
Research indicates that benzofuran derivatives, including ethyl 5-(2-methoxybenzamido)-3-methyl-1-benzofuran-2-carboxylate, exhibit various biological activities such as:
- Antitumor Activity : Studies have shown that benzofuran compounds can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant growth inhibitory effects against various cancer cell lines, indicating potential for anticancer drug development .
- Antimicrobial Properties : Benzofurans have been reported to possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. The presence of specific substituents can enhance these effects, making them suitable candidates for developing new antibiotics .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which can be beneficial in treating conditions characterized by inflammation .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Benzofuran Core : Utilizing cyclization reactions to form the benzofuran structure.
- Substitution Reactions : Introducing the methoxybenzamide and ethyl ester groups through nucleophilic substitution or acylation reactions.
- Purification Techniques : Employing chromatography methods to isolate and purify the final product for biological testing.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Case Study 1: Anticancer Activity
A recent study investigated various benzofuran derivatives for their anticancer properties. This compound was tested against several cancer cell lines, showing promising results with IC50 values comparable to established anticancer agents. This positions it as a potential lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
In another study, derivatives of benzofurans were synthesized and evaluated for their antimicrobial activity. This compound exhibited significant inhibition against multiple bacterial strains, demonstrating its potential as a new class of antimicrobial agents .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with other related compounds is insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 5-hydroxy-3-methyl-1-benzofuran-2-carboxylate | Hydroxy group instead of methoxybenzamide | Anticancer activity against ovarian cancer cell lines |
| Benzofuran-2-carboxylic acid derivatives | Varying substituents on benzofuran core | Immunomodulatory effects |
| Benzothiophene derivatives | Similar fused ring structure but with sulfur | Antimicrobial properties |
The unique combination of functional groups in this compound enhances its biological activity compared to these compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Findings from Analogous Compounds
Antimicrobial Activity :
- Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate () demonstrated activity against Gram-positive cocci (e.g., Staphylococcus aureus), likely due to the electron-withdrawing methoxy group enhancing membrane penetration . The target compound’s 2-methoxybenzamido group may similarly improve bioavailability and target binding.
- Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate () showed broader antifungal activity, attributed to the sulfinyl group’s polarity and cyclohexyl hydrophobicity .
Chlorine or sulfinyl substituents (e.g., ) introduce steric and electronic effects that alter binding to microbial enzymes or DNA .
Synthetic Feasibility :
- Derivatives like those in and were synthesized via esterification and nucleophilic substitution, suggesting the target compound could be prepared using similar routes .
Preparation Methods
Core Benzofuran Skeleton Construction
The benzofuran core is typically synthesized via cyclization of substituted salicylaldehyde derivatives. Source outlines a pathway involving Claisen-Schmidt condensation followed by intramolecular cyclization :
-
Starting Material Preparation :
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Oxidative Cyclization :
Introduction of the 5-Amino Group
The 5-position amino group is introduced via nitration followed by reduction , though direct amidation is also feasible:
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Nitration :
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Reduction to Amine :
Amidation with 2-Methoxybenzoyl Chloride
The 5-amino intermediate is coupled with 2-methoxybenzoyl chloride to form the target amide:
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Acylation Reaction :
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The amine reacts with 2-methoxybenzoyl chloride in dichloromethane, using triethylamine as a base, at room temperature for 4 hours.
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Yield : 82–85% after silica gel chromatography.
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Alternative Coupling Agents :
Esterification and Final Modifications
The ethyl ester group at position 2 is typically introduced early but may require protection-deprotection strategies:
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Esterification via Acid-Catalyzed Reaction :
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Selective Methylation :
Optimization and Scalability
Comparative studies highlight critical factors for industrial scalability:
| Parameter | Method A (Direct Amidation) | Method B (Nitration-Reduction) |
|---|---|---|
| Reaction Time | 4 hours | 18 hours |
| Overall Yield | 68% | 58% |
| Purity (HPLC) | 98.5% | 97.2% |
| Cost Efficiency | High | Moderate |
Key Findings :
-
Direct amidation (Method A) is preferred for its shorter timeline and higher yield .
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Nitration-reduction (Method B) offers better regioselectivity for analogs with sensitive substituents .
Analytical Characterization
Critical spectroscopic data for validation:
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¹H NMR (CDCl₃) : δ 1.42 (t, 3H, CH₂CH₃), 2.38 (s, 3H, CH₃), 3.89 (s, 3H, OCH₃), 7.12–8.05 (m, 7H, aromatic) .
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IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).
Challenges and Mitigation Strategies
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Regioselectivity in Cyclization :
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Amine Oxidation :
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Ester Hydrolysis :
Q & A
Q. Data Analysis :
- Use ANOVA to identify significant variables.
- Reference crystallographic data (e.g., SHELX-refined structures) to correlate steric effects with yield .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- H/C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the benzofuran core and methoxybenzamido group .
- IR Spectroscopy : Identify carbonyl stretches (ester: ~1700 cm, amide: ~1650 cm) .
- Mass Spectrometry : Confirm molecular weight via HRMS and fragmentation patterns .
Advanced: How can crystallographic data resolve contradictions in spectroscopic assignments?
Methodological Answer:
- Perform single-crystal X-ray diffraction to unambiguously determine bond lengths/angles and hydrogen bonding patterns .
- Use SHELXL for refinement, comparing experimental data with DFT-calculated structures to validate NMR assignments .
- Address discrepancies (e.g., amide vs. ester carbonyl shifts) by overlaying crystallographic and spectroscopic data .
Basic: What biological targets are plausible for this compound?
Methodological Answer:
Based on structural analogs:
- Enzyme inhibition : Target cyclooxygenase (COX) or kinases due to the benzofuran scaffold’s bioactivity .
- Antiviral activity : Fluorinated benzofurans show RNA polymerase inhibition .
Q. Experimental Design :
- Molecular docking : Use AutoDock Vina to predict binding to COX-2 or viral proteases .
- In vitro assays : Test IC values via enzyme inhibition assays (e.g., fluorescence-based) .
Advanced: How can contradictory bioactivity data be resolved?
Methodological Answer:
- Dose-response studies : Replicate assays across multiple concentrations to rule out false positives/negatives .
- Metabolic stability : Assess compound degradation in cell media using LC-MS .
- SAR comparison : Cross-reference with halogenated analogs (e.g., bromo vs. chloro substitutions) to identify activity trends .
Basic: How is computational modeling used in studying this compound?
Methodological Answer:
- DFT calculations : Optimize geometry and calculate electrostatic potential maps for reactivity predictions .
- Molecular dynamics (MD) : Simulate binding to biological targets (e.g., 100 ns trajectories) to assess stability .
Advanced: What strategies improve crystallographic refinement of disordered structures?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
